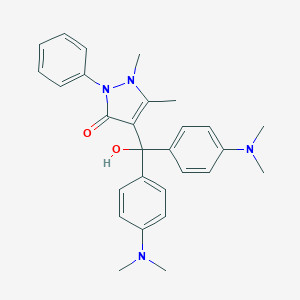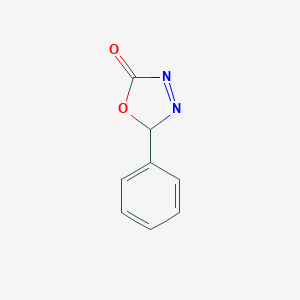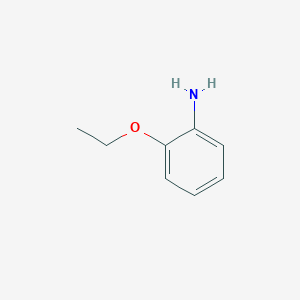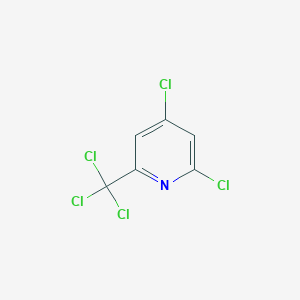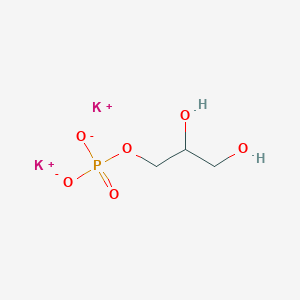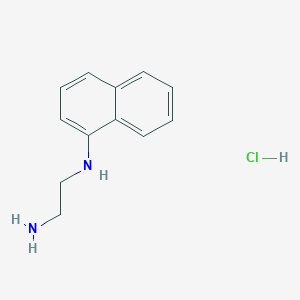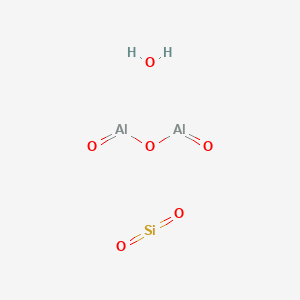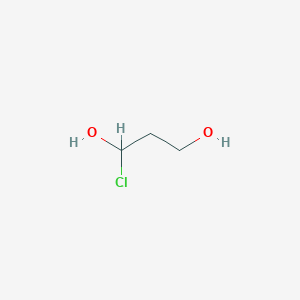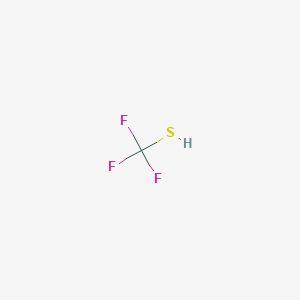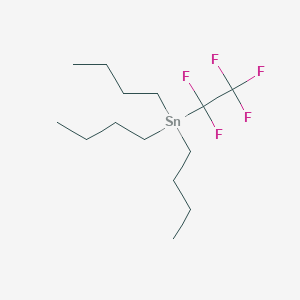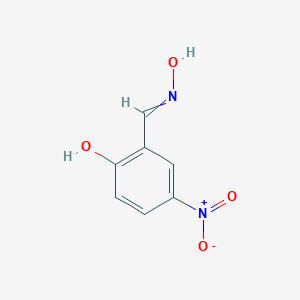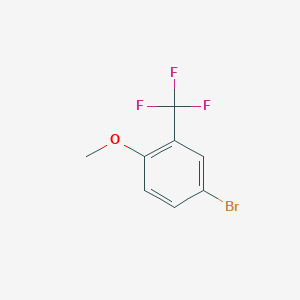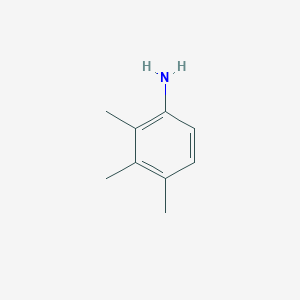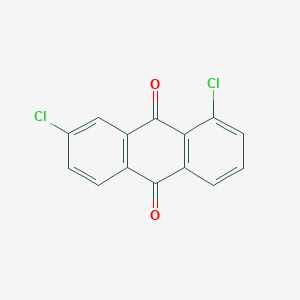
1,7-Dichloroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dichloroanthracene-9,10-dione (DCAD) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 267.08 g/mol. DCAD is a versatile compound that has been used in various fields of research, including organic chemistry, materials science, and medicinal chemistry.
作用機序
The mechanism of action of 1,7-Dichloroanthracene-9,10-dione in inducing apoptosis in cancer cells is not fully understood. However, studies have suggested that 1,7-Dichloroanthracene-9,10-dione may act by inhibiting the activity of certain enzymes involved in cell survival pathways, leading to the activation of apoptotic pathways.
生化学的および生理学的効果
Studies have shown that 1,7-Dichloroanthracene-9,10-dione can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). ROS can cause damage to cellular components, such as DNA, proteins, and lipids, leading to cell death. 1,7-Dichloroanthracene-9,10-dione has also been shown to inhibit the activity of certain enzymes involved in energy metabolism, leading to a decrease in cellular ATP levels.
実験室実験の利点と制限
One of the advantages of using 1,7-Dichloroanthracene-9,10-dione in lab experiments is its versatility. It can be easily synthesized and used in various chemical reactions. Additionally, its potential as an anticancer agent makes it an attractive candidate for cancer research.
One of the limitations of using 1,7-Dichloroanthracene-9,10-dione in lab experiments is its toxicity. It can cause skin and respiratory irritation and should be handled with caution. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects on cells.
将来の方向性
There are several future directions for research involving 1,7-Dichloroanthracene-9,10-dione. One area of interest is the development of 1,7-Dichloroanthracene-9,10-dione derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of 1,7-Dichloroanthracene-9,10-dione's potential as an antioxidant, as its ability to induce oxidative stress in cells may have therapeutic benefits in certain diseases. Finally, further studies are needed to fully understand the mechanism of action of 1,7-Dichloroanthracene-9,10-dione and its effects on cellular pathways.
合成法
1,7-Dichloroanthracene-9,10-dione can be synthesized through a multi-step process using anthracene as the starting material. The synthesis involves the oxidation of anthracene using a strong oxidizing agent, such as potassium permanganate, to form 9,10-anthraquinone. The resulting anthraquinone is then chlorinated using chlorine gas to form 1,7-Dichloroanthracene-9,10-dione.
科学的研究の応用
1,7-Dichloroanthracene-9,10-dione has been extensively studied in the field of organic chemistry due to its ability to undergo various chemical reactions, including nucleophilic addition, reduction, and substitution reactions. It has also been used in the synthesis of other organic compounds, such as dyes and pigments.
In medicinal chemistry, 1,7-Dichloroanthracene-9,10-dione has been investigated for its potential as an anticancer agent. Studies have shown that 1,7-Dichloroanthracene-9,10-dione can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
特性
CAS番号 |
1594-69-0 |
|---|---|
製品名 |
1,7-Dichloroanthracene-9,10-dione |
分子式 |
C14H6Cl2O2 |
分子量 |
277.1 g/mol |
IUPAC名 |
1,7-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O2/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6H |
InChIキー |
ASMKLYHDMPMGHC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3)Cl |
正規SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3)Cl |
同義語 |
1,7-Dichloro-9,10-anthraquinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



